![molecular formula C25H31BrN2O6S B13664977 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl core with multiple functional groups, including a bromomethyl group, an isoxazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Functionalization of the biphenyl core:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can be compared with other similar compounds, such as:
4’-(chloromethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and properties.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(methoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may affect its solubility and reactivity.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-ethoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may influence its chemical properties and interactions.
Properties
Molecular Formula |
C25H31BrN2O6S |
|---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H31BrN2O6S/c1-5-32-16-21-14-20(15-26)10-11-22(21)23-8-6-7-9-24(23)35(29,30)28(17-33-13-12-31-4)25-18(2)19(3)34-27-25/h6-11,14H,5,12-13,15-17H2,1-4H3 |
InChI Key |
OEHFJFJDEAZXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
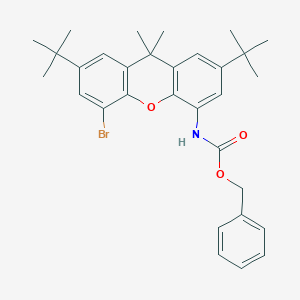
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
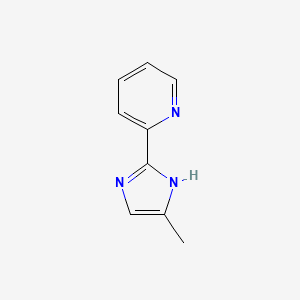

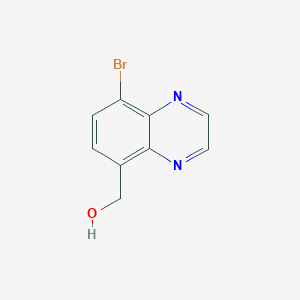
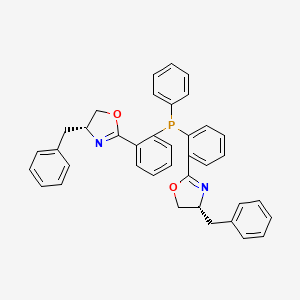
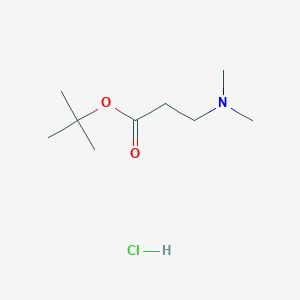
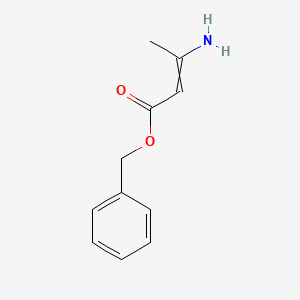
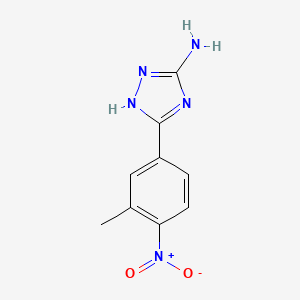
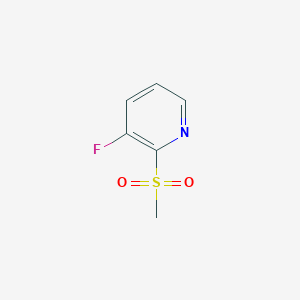

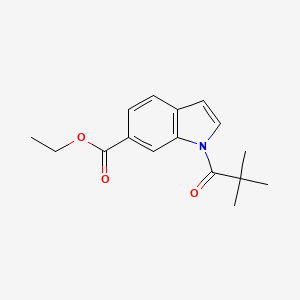
![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
